ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” is a chemical compound with various properties that make it suitable for scientific research in different fields of study. It is a derivative of pyrazole, a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H19ClN4O4S, and its molecular weight is 398.9 g/mol.
Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been extensively studied. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promise as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and most of the synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
- Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, showcasing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
Antibacterial Activity
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, exhibited antibacterial potential, with some compounds being more active against Gram-negative bacterial strains (Iqbal et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines
- New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives synthesized via nucleophilic substitution reaction showed promising antiproliferative effects against human cancer cell lines, with certain compounds identified as potential anticancer agents (Mallesha et al., 2012).
Alzheimer's Disease Drug Candidates
- N-Substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Tuberculosis DNA GyrB Inhibition
- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and related compounds were studied for inhibiting Mycobacterium tuberculosis DNA GyrB, with some compounds exhibiting promising inhibitory activities (Reddy et al., 2014).
Pyrazole Carboxamide Derivatives
- Synthesis of novel pyrazole carboxamide derivatives containing piperazine moiety was confirmed through X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the piperazine moiety suggests that it may interact with its targets in a similar manner to other piperazine-based drugs
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity exhibited by piperazine and its derivatives , it’s plausible that this compound could affect multiple biochemical pathways
Result of Action
The wide range of biological and pharmaceutical activity exhibited by piperazine and its derivatives suggests that this compound could potentially have diverse molecular and cellular effects
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . Therefore, the future directions of “ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields.
Properties
IUPAC Name |
ethyl 5-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCDGMORBSVBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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